3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide

Description

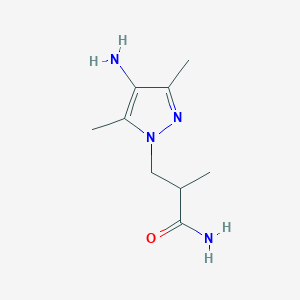

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide is a pyrazole-based organic compound featuring a propanamide backbone substituted with a 4-amino-3,5-dimethylpyrazole moiety. Its molecular framework combines a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—with a branched aliphatic chain terminated by an amide group.

Properties

Molecular Formula |

C9H16N4O |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

3-(4-amino-3,5-dimethylpyrazol-1-yl)-2-methylpropanamide |

InChI |

InChI=1S/C9H16N4O/c1-5(9(11)14)4-13-7(3)8(10)6(2)12-13/h5H,4,10H2,1-3H3,(H2,11,14) |

InChI Key |

YSVROCDXNWZODT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C(=O)N)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide typically involves the reaction of 4-amino-3,5-dimethylpyrazole with 2-methylpropanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions are best understood through comparison with analogs sharing its pyrazole-propanamide core but differing in substituents. Below is a detailed analysis:

Table 1: Structural Comparison of Pyrazole-Propanamide Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 4-amino group in the target compound may improve aqueous solubility compared to bromo- or methoxy-substituted analogs, facilitating interactions with polar biological targets . In contrast, electron-withdrawing groups (e.g., chloro in compound 4b from ) enhance receptor-binding affinity in anti-obesity applications by stabilizing charge-transfer interactions .

Synthetic Routes: Pyrazole-propanamide derivatives are typically synthesized via condensation of hydrazides with diketones (e.g., 2,4-pentanedione) under acidic conditions (e.g., HCl or acetic acid) . The 4-amino substituent in the target compound likely requires specialized reagents (e.g., protected amines) during synthesis to avoid undesired side reactions.

Structure-Activity Relationships (SAR): Pyrazole substituents: 3,5-Dimethyl groups are common in bioactive analogs (e.g., anti-obesity compound 4b), suggesting steric and electronic compatibility with hydrophobic receptor pockets .

Physical Properties: The amino group in the target compound is expected to lower logP (increased hydrophilicity) relative to bromo- or methoxy-substituted derivatives, as seen in analogs like 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-hydroxyphenyl)-2-methylpropanamide .

Biological Activity

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with suitable acylating agents. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antibacterial Activity

Research has indicated that compounds containing the pyrazole moiety exhibit significant antibacterial properties. For instance, a study demonstrated that derivatives of pyrazole showed potent activity against various bacterial strains, suggesting that this compound may share similar properties.

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | TBD |

Anti-inflammatory Effects

In vitro studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

Anticancer Properties

Emerging evidence suggests that pyrazole derivatives may have anticancer activity. Studies have reported that certain pyrazole compounds induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Case Study: Anticancer Activity

A study evaluated the effects of a related pyrazole compound on human cancer cell lines, demonstrating significant cytotoxicity at low micromolar concentrations. The mechanism involved the disruption of mitochondrial function and subsequent induction of apoptosis.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve the inhibition of key enzymes or receptors involved in various signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.